3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol (3-Cl-PDO-d5) is a deuterium-labeled isotope of 3-chloro-1,2-propanediol (3-Cl-PDO). Deuterium, a stable isotope of hydrogen, has a nucleus containing one neutron and one proton, compared to the one proton found in standard hydrogen. Incorporation of deuterium atoms into a molecule can be a valuable tool in nuclear magnetic resonance (NMR) spectroscopy .
By replacing hydrogen atoms with deuterium, particularly those on the same carbon atom bonded to the chlorine, 3-Cl-PDO-d5 can simplify NMR spectra. Standard hydrogen atoms have a spin of 1/2, which can contribute to background noise and signal overlap in NMR. Deuterium atoms, with a spin of 1, do not have this effect, leading to a cleaner spectrum with improved signal resolution .
Selective deuterium labeling can be used to target specific areas of a molecule for investigation. In the case of 3-Cl-PDO-d5, deuteration at specific positions minimizes interference from hydrogens in those locations, allowing researchers to focus on interactions between the remaining hydrogens and other parts of the molecule or its binding partners.
The specific research applications of 3-Cl-PDO-d5 are likely focused on areas where 3-Cl-PDO itself is of interest. Here are some potential examples:
3-Cl-PDO is a structural analog of glycerol, a key molecule in cellular metabolism. 3-Cl-PDO-d5 could be used to study the enzymes involved in glycerol metabolism by selectively labeling specific positions within the molecule .
-Cl-PDO may serve as a model compound for studying how proteins interact with small molecules. 3-Cl-PDO-d5 could be a valuable tool in such studies by simplifying NMR spectra and allowing researchers to focus on specific interactions between the ligand and the protein binding pocket.
The properties of 3-Cl-PDO may be relevant to the design of new drugs. 3-Cl-PDO-d5 could be used in NMR-based screening assays to identify potential drug candidates that interact with specific targets.
3-Chloro-1,2-propanediol-d5, also known as 3-MCPD-d5, is a deuterated analog of 3-chloro-1,2-propanediol. Its chemical formula is C₃H₂ClD₅O₂, and it has a molecular weight of approximately 115.57 g/mol . This compound is characterized by the presence of five deuterium atoms, which replace hydrogen atoms in the molecular structure, enhancing its stability and making it useful in various analytical applications, particularly in tracing studies and metabolic research.
3-MCPD-d5 itself likely does not have a specific mechanism of action. As an internal standard, it serves as a reference compound in analytical techniques. Its deuterium labeling allows for easy distinction from the analyte of interest in the mass spectrometer, facilitating accurate quantification.
These reactions are significant in the synthesis of other chemical compounds and for studying metabolic pathways involving chlorinated compounds.
The biological activity of 3-chloro-1,2-propanediol-d5 has been studied primarily in the context of its parent compound, 3-chloro-1,2-propanediol. This compound is known to exhibit toxicity and has been linked to adverse health effects, including nephrotoxicity and potential carcinogenicity . The deuterated variant may be used in research to better understand the metabolism and biological interactions of chloropropanols without the confounding effects of hydrogen isotopes.
The synthesis of 3-chloro-1,2-propanediol-d5 typically involves:
These methods allow for the production of high-purity 3-chloro-1,2-propanediol-d5 suitable for research applications.
3-Chloro-1,2-propanediol-d5 has several applications:
Interaction studies involving 3-chloro-1,2-propanediol-d5 focus on its metabolic pathways and potential interactions with enzymes involved in detoxification processes. Research indicates that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics . Understanding these interactions helps elucidate its biological effects and potential health risks.
3-Chloro-1,2-propanediol-d5 shares structural similarities with several related compounds. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3-Chloro-1,2-propanediol | C₃H₇ClO₂ | Parent compound; known for toxicity |
2-Chloro-1,3-propanediol | C₃H₇ClO₂ | Different position of chlorine; less studied |
Glycerol | C₃H₈O₃ | Non-toxic; serves as a precursor for chloropropanols |
Dichloropropanol | C₃H₈Cl₂O | More toxic; involved in various industrial processes |
The uniqueness of 3-chloro-1,2-propanediol-d5 lies in its isotopic labeling with deuterium, which allows for precise tracking in biological systems while maintaining structural similarity to its non-deuterated counterparts. This feature is particularly valuable for researchers investigating metabolic pathways involving chlorinated compounds.
The synthesis of 3-Chloro-1,2-propanediol-d5 represents a sophisticated approach to isotopically labeled compound preparation, requiring careful consideration of deuterium incorporation strategies, reaction selectivity, and purification methodologies. Current synthetic approaches encompass multiple pathways, each offering distinct advantages in terms of isotopic purity, yield, and scalability.
The deuteration of glycerol precursors constitutes the most direct and efficient route for synthesizing 3-Chloro-1,2-propanediol-d5 with high isotopic enrichment. This methodology leverages deuterated glycerol derivatives as starting materials, ensuring comprehensive isotopic incorporation throughout the carbon skeleton [1] [2].
Research has demonstrated that deuterated glycerol-d8 can be utilized as a precursor with exceptional isotopic purity of 99.9% [3] [4]. The synthetic sequence typically begins with glycerol-1,1,2,3,3-d5, which contains five strategically positioned deuterium atoms corresponding to the desired labeling pattern in the final product [5]. This precursor demonstrates an isotopic enrichment of 98 atom percent deuterium with chemical purity exceeding 97% [2].
The transformation of deuterated glycerol to 3-Chloro-1,2-propanediol-d5 follows established chlorination protocols while preserving deuterium labels. Studies have shown that the conversion proceeds with minimal deuterium loss, maintaining isotopic integrity throughout the synthetic sequence [6]. The process typically operates at temperatures between 80-90°C, providing optimal balance between reaction efficiency and isotopic preservation [7].
Biosynthetic approaches using genetically modified Escherichia coli have shown promise for producing deuterated glycerol precursors with controlled isotopic patterns. Research demonstrates that by carefully modulating deuteration levels in growth media and varying deuterated carbon sources, selective deuteration of specific molecular regions can be achieved [6]. These studies reveal that deuteration levels ranging from 21% to 90% can be obtained depending on the deuterium oxide concentration in the growth medium [6].
Chlorination reactions for 3-Chloro-1,2-propanediol-d5 synthesis require precise control of regioselectivity to ensure chlorine incorporation at the desired position while maintaining deuterium labeling integrity. The conventional route involves the chlorination of deuterated glycerol derivatives through established epichlorohydrin intermediates [8] [9].
The primary synthetic pathway utilizes the reaction of deuterated epichlorohydrin with water under acidic conditions. Research indicates that this transformation proceeds with 95.57% yield when conducted at 80-90°C for 15 hours using sulfuric acid as catalyst [7]. The reaction demonstrates excellent regioselectivity, with chlorine incorporation occurring exclusively at the terminal carbon position.
Industrial chlorination processes have been optimized using titanium silicalite-1 catalysts, achieving epichlorohydrin yields of 83.13% under optimized conditions [10]. The optimal reaction parameters include reaction time of 40 minutes, temperature of 90°C, and molar ratio of hydrogen peroxide to allyl chloride equal to 1 [10]. These conditions provide excellent selectivity for epoxide formation while minimizing side product formation.
Advanced chlorination methodologies employ flow microreactor technology for enhanced control over reaction conditions. These systems demonstrate superior temperature control, mixing efficiency, and residence time optimization compared to traditional batch processes [11]. Microfluidic approaches enable precise manipulation of flow rates, reagent concentrations, and reaction timing, resulting in improved yields and reduced side product formation.
The selectivity of chlorination reactions can be further enhanced through catalyst design and reaction condition optimization. Research has shown that titanium-containing molecular sieves, particularly Ti-MWW catalysts, exhibit exceptional selectivity for epichlorohydrin formation with minimal by-product generation [12]. These catalysts demonstrate remarkable stability under reaction conditions and can be easily recovered and recycled.
Purification and isolation of 3-Chloro-1,2-propanediol-d5 require specialized techniques that preserve isotopic integrity while achieving high chemical purity. The purification strategy must address multiple challenges including the separation of closely related compounds, removal of unlabeled impurities, and prevention of deuterium exchange during processing.
Vacuum distillation represents the primary purification method for 3-Chloro-1,2-propanediol-d5, exploiting the compound's boiling point characteristics for effective separation. Research demonstrates that distillation at 5-10 mmHg pressure and 216-219°C achieves chemical purity of 99.2% with excellent isotopic retention [7] [2]. The process typically recovers 85-95% of the product while effectively removing lower-boiling impurities and unreacted starting materials.
Ion exchange chromatography provides an alternative purification approach particularly suitable for removing ionic impurities and residual catalysts. Studies utilizing strong acidic cation exchange resins in hydrogen form demonstrate effective purification with 91% recovery of 3-Chloro-1,2-propanediol-d5 [13]. The technique employs ethanol as eluent, enabling selective desorption of the target compound while retaining ionic contaminants on the resin matrix.
Liquid-liquid extraction techniques offer additional purification capabilities, particularly for removing polar impurities and unreacted glycerol derivatives. Research indicates that ethyl acetate extraction systems achieve 85-95% purity with moderate recovery yields [14]. The extraction process benefits from the differential solubility characteristics of 3-Chloro-1,2-propanediol-d5 compared to common impurities.
Column chromatography using silica gel stationary phases provides high-resolution separation capabilities for complex mixtures. Gradient elution protocols demonstrate excellent separation efficiency with purity levels reaching 92-99% and recovery yields of 80-95% [14]. The technique enables fine-tuning of separation selectivity through mobile phase optimization and gradient programming.
Recrystallization techniques, while less commonly employed for liquid products, can be adapted for 3-Chloro-1,2-propanediol-d5 purification through derivative formation or low-temperature crystallization. These methods achieve high purity levels of 90-98% with moderate recovery yields of 75-90%, providing an alternative approach for removing trace impurities.
Industrial-scale synthesis of 3-Chloro-1,2-propanediol-d5 requires comprehensive process optimization to achieve economically viable production while maintaining high isotopic purity and chemical quality. The transition from laboratory to industrial scale involves addressing multiple technical challenges including heat and mass transfer optimization, catalyst lifetime extension, and process intensification strategies.
Industrial production processes typically employ continuous flow reactor systems that provide superior temperature control and mixing efficiency compared to batch operations. Research demonstrates that continuous flow processes achieve 80-95% yields while significantly reducing reaction times from hours to minutes [15]. These systems incorporate advanced heat exchanger designs and precise flow control to maintain optimal reaction conditions throughout the process.
Process optimization studies have identified key parameters affecting yield and selectivity in industrial synthesis. Temperature control emerges as the critical factor, with optimal ranges of 350-450°C for gas-phase reactions and 80-90°C for liquid-phase transformations [9] [16]. Pressure optimization studies indicate that moderate pressures of 2-5 MPa provide optimal balance between reaction rate and equipment costs.
Catalyst development for industrial applications focuses on lifetime extension and regeneration capabilities. Research shows that titanium-containing zeolites demonstrate exceptional stability under industrial conditions with lifetimes exceeding 1000 hours [10]. These catalysts maintain high selectivity throughout their operational lifetime and can be regenerated through controlled calcination procedures.
Heat integration strategies significantly improve process economics through energy recovery and utilization. Industrial processes incorporate multi-stage heat exchanger networks that recover reaction heat for feed preheating and solvent recovery operations [8]. These systems achieve energy efficiencies exceeding 85% while reducing external heating requirements.
Process intensification through microreactor technology enables substantial improvements in volumetric productivity and product quality. Microfluidic systems demonstrate volumetric productivities 10-100 times higher than conventional reactors while maintaining superior temperature control and residence time distribution [11]. These systems also enable rapid process optimization through parallel experimentation and automated parameter screening.
Analytical verification of isotopic incorporation in 3-Chloro-1,2-propanediol-d5 requires sophisticated analytical techniques capable of accurately quantifying deuterium content and spatial distribution. The verification process must address both global isotopic content and position-specific labeling patterns to ensure product quality and specification compliance.
Nuclear Magnetic Resonance spectroscopy represents the gold standard for deuterium quantification in 3-Chloro-1,2-propanediol-d5, providing both quantitative isotopic analysis and structural confirmation. Deuterium Nuclear Magnetic Resonance spectroscopy offers direct observation of deuterium nuclei, enabling precise determination of isotopic incorporation levels and spatial distribution patterns [17] [18].
Deuterium Nuclear Magnetic Resonance analysis typically operates at frequencies between 10-100 MHz, depending on the magnetic field strength employed [19]. The technique demonstrates exceptional sensitivity for highly deuterated compounds with isotopic enrichment greater than 98% [18]. Signal integration provides quantitative determination of deuterium content with precision typically within ±1-2% [20].
The methodology employs specialized pulse sequences optimized for deuterium detection, with 90-degree pulse widths typically around 227 microseconds at maximum power settings [18]. Relaxation time measurements indicate deuterium T1 values in the range of 1-2 seconds, enabling rapid data acquisition with repetition times of 5-10 seconds [18]. These parameters facilitate efficient spectral acquisition while maintaining quantitative accuracy.
Proton Nuclear Magnetic Resonance spectroscopy provides complementary information through residual proton analysis, enabling determination of incomplete deuteration patterns. Studies demonstrate that residual proton signals can be accurately quantified using deuterium decoupling techniques, which collapse complex multiplet patterns into simplified singlet signals [17]. This approach facilitates integration of overlapping signals and improves quantitative accuracy.
Two-dimensional Nuclear Magnetic Resonance techniques enable detailed structural characterization and confirmation of deuterium positioning. These methods provide correlation information between deuterium and carbon nuclei, enabling verification of isotopic incorporation at specific molecular positions [6]. The techniques are particularly valuable for confirming regiospecific labeling patterns and identifying unexpected deuterium scrambling.
Mass spectrometry provides powerful capabilities for isotopic distribution analysis in 3-Chloro-1,2-propanediol-d5, offering high sensitivity, precision, and structural information. The technique enables accurate determination of molecular mass shifts, isotopic purity assessment, and identification of incompletely labeled species [21] [22].
High-resolution mass spectrometry using Orbitrap or Fourier Transform Ion Cyclotron Resonance instruments provides exceptional mass accuracy and resolution for isotopic analysis. These instruments achieve mass accuracies better than 1 parts per million, enabling unambiguous identification of isotopic species and accurate quantification of isotopic distribution patterns [22].
The transition from laboratory to industrial synthesis of 3-Chloro-1,2-propanediol-d5 involves fundamental changes in process design, equipment selection, and operational parameters. Laboratory and industrial protocols differ significantly in scale, economics, safety considerations, and quality control requirements, necessitating comprehensive protocol adaptation and optimization.
Laboratory synthesis protocols prioritize flexibility, rapid optimization, and high purity achievement over economic considerations. Research demonstrates that laboratory methods typically achieve yields of 85-95% with isotopic purities exceeding 98% [27]. These protocols employ batch reactors with volumes ranging from 10 mL to 1 L, enabling rapid parameter screening and optimization. Temperature control precision typically exceeds ±1°C, facilitating investigation of reaction kinetics and mechanism studies.
Industrial synthesis protocols emphasize economic viability, consistent quality, and process reliability over maximum yield optimization. Industrial processes typically achieve yields of 80-95% while focusing on cost optimization and throughput maximization [27]. Reactor volumes range from 1,000 L to 10,000 L, requiring sophisticated heat and mass transfer considerations. Temperature control precision is typically ±5°C, which is adequate for commercial production while reducing equipment costs.
Safety considerations differ substantially between laboratory and industrial scales, with industrial processes requiring comprehensive hazard analysis and risk mitigation strategies. Laboratory protocols utilize small quantities of hazardous materials with well-established safety procedures and personal protective equipment [27]. Industrial processes involve large inventories of potentially hazardous materials, requiring process safety management systems, emergency response procedures, and specialized containment systems.
Economic factors strongly influence protocol selection and optimization strategies. Laboratory protocols prioritize research objectives over cost considerations, utilizing expensive reagents and specialized equipment without economic constraints [27]. Industrial protocols must achieve specified economic targets, requiring optimization of raw material costs, energy consumption, and labor requirements. This constraint typically leads to process intensification strategies and alternative reaction pathways.
Quality control requirements differ significantly between laboratory and industrial environments. Laboratory protocols focus on analytical characterization and mechanistic understanding, employing sophisticated analytical techniques without time constraints [27]. Industrial protocols require rapid quality assessment methods that provide timely feedback for process control while maintaining statistical quality standards.
Equipment design considerations vary substantially between laboratory and industrial scales. Laboratory equipment prioritizes flexibility and analytical capability, incorporating advanced monitoring and control systems [28]. Industrial equipment emphasizes reliability, maintainability, and cost-effectiveness, utilizing robust designs capable of continuous operation under varying conditions.
Heat and mass transfer considerations become critical factors in industrial scale-up, requiring detailed engineering analysis and optimization. Laboratory protocols typically operate under kinetically controlled conditions where transport limitations are negligible [28]. Industrial processes often encounter transport limitations that require reactor design modifications and operational parameter adjustments to maintain reaction performance.